2-(4-(Trifluoromethoxy)phenyl)azetidine
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Overview
Description
2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. the application of this reaction has been met with challenges due to the inherent reactivity of the imine and alkene components .
Industrial Production Methods
Industrial production methods for 2-(4-(Trifluoromethoxy)phenyl)azetidine are not well-documented in the literature. the general principles of scaling up photochemical reactions, such as the aza Paternò–Büchi reaction, can be applied. This involves optimizing reaction conditions, such as light intensity, reaction time, and temperature, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its incorporation into drug molecules.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and the presence of the trifluoromethoxy group contribute to its reactivity and ability to interact with various biological targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
InChI Key |
JQFYKDNOHXANAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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